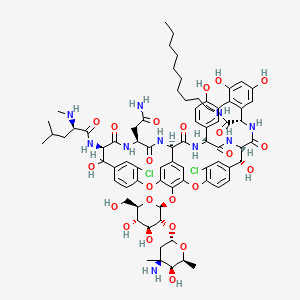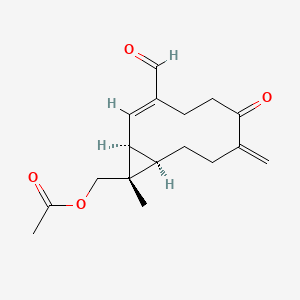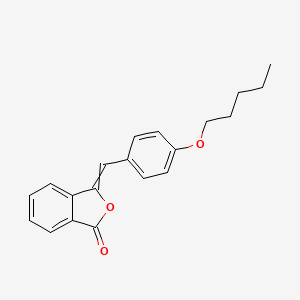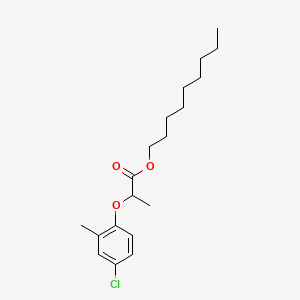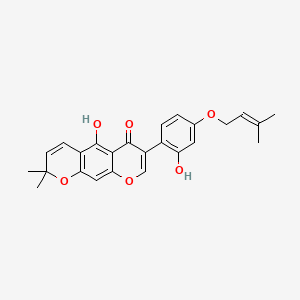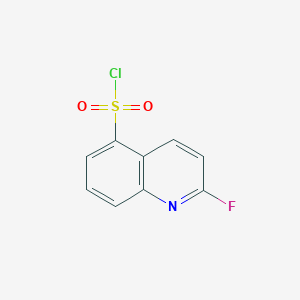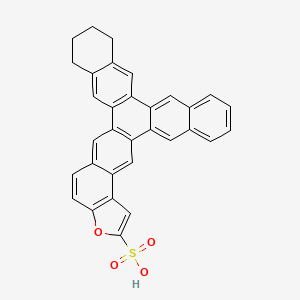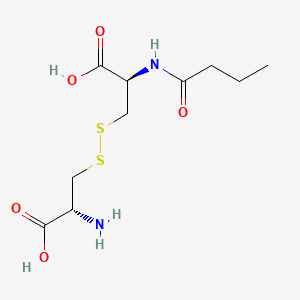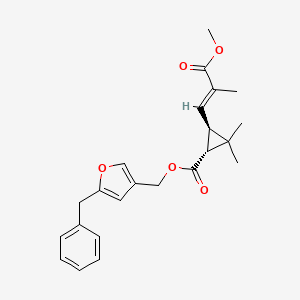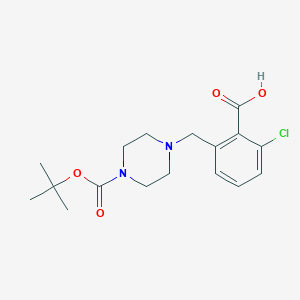
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a chlorobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Coupling with Chlorobenzoic Acid: The alkylated piperazine is then coupled with 6-chlorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Coupling Reactions: Reagents such as DCC and DMAP are used for coupling reactions to form amides or esters.
Major Products
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is the free piperazine derivative.
Coupling Reactions: Products include amides or esters formed by coupling the carboxylic acid group with amines or alcohols.
科学研究应用
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, leading to changes in their activity. The exact pathways and targets involved would depend on the specific derivative or conjugate being studied.
相似化合物的比较
Similar Compounds
4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: This compound is similar in structure but lacks the chlorobenzoic acid moiety.
4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound has a benzoic acid moiety but without the chlorine substitution.
Uniqueness
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the chlorobenzoic acid moiety. This combination allows for specific interactions and reactivity that are not observed in the similar compounds mentioned above.
属性
分子式 |
C17H23ClN2O4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
2-chloro-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)11-12-5-4-6-13(18)14(12)15(21)22/h4-6H,7-11H2,1-3H3,(H,21,22) |
InChI 键 |
ZIRZZSJOFPXFPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




